Bromuconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVPARKXDDIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrCl2N3O | |
| Record name | BROMUCONAZOLE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032531 | |
| Record name | Bromuconazole | |
| Source | EPA DSSTox | |
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Molecular Weight |
377.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 194 °C | |
| Record name | BROMUCONAZOLE | |
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Solubility |
Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |
| Record name | BROMUCONAZOLE | |
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| Record name | BROMUCONAZOLE | |
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Density |
1.72 g/mL, Density (at 20 °C): 1.72 g/cm³ | |
| Record name | BROMUCONAZOLE | |
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| Record name | BROMUCONAZOLE | |
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Vapor Pressure |
3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
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Color/Form |
Colorless powder, White to off-white powder | |
CAS No. |
116255-48-2 | |
| Record name | Bromuconazole | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromuconazole [ISO] | |
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| Record name | Bromuconazole | |
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| Record name | Bromuconazole | |
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| Record name | 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl] | |
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Melting Point |
84 °C | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Mechanistic Insights into Bromuconazole S Antifungal Activity
Sterol Biosynthesis Inhibition Pathway
The primary mode of action for bromuconazole and other azole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. oregonstate.educationebi.ac.uk Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes. cnr.itoregonstate.education By disrupting the production of this essential component, this compound compromises the fungal cell membrane, leading to abnormal growth and eventual cell death. cnr.itgoogle.com
Inhibition of Lanosterol (B1674476) 14α-Demethylase
This compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). ontosight.airesearchgate.netnih.gov This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. ontosight.aipsu.edu The inhibition of lanosterol 14α-demethylase by this compound is a key step that halts the ergosterol production pathway. ontosight.aiebi.ac.uk This inhibitory action is the central mechanism behind its fungicidal properties. cnr.it The binding of this compound to the enzyme prevents it from carrying out its normal demethylation function, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. cnr.it
Disruption of Fungal Cell Membrane Integrity
The consequence of inhibiting lanosterol 14α-demethylase and the subsequent depletion of ergosterol is a severe disruption of the fungal cell membrane's structure and function. ontosight.ai The accumulation of abnormal sterols alters the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular components. cnr.it This breakdown in membrane integrity ultimately results in the cessation of fungal growth and cell death. ontosight.aigoogle.com
Structure-Activity Relationships and Stereochemistry
The biological activity of this compound is intrinsically linked to its chemical structure, particularly its stereochemistry. fiveable.me As a chiral molecule, this compound exists in different spatial arrangements, or stereoisomers, which can exhibit varying degrees of antifungal efficacy. utm.mygoogleapis.com
Environmental Dynamics and Biogeochemical Fate of Bromuconazole
Environmental Partitioning and Distribution
The partitioning of Bromuconazole in the environment describes its allocation and distribution among different environmental media, including soil, water, air, and biota. This process is largely governed by the compound's solubility, vapor pressure, and its affinity for organic matter.
Soil and Water Compartment Predominance
This compound's properties suggest that it predominantly partitions into soil and, to a lesser extent, water. With a water solubility of approximately 50-61 mg/L at 25°C, it is considered to have moderate aqueous solubility. herts.ac.uknih.gov However, its tendency to adsorb to soil particles is a more dominant factor in its environmental distribution.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a substance's mobility in soil. The estimated Koc for this compound is 1380, which suggests it has low mobility in soil. nih.gov Chemicals with high Koc values tend to bind strongly to the organic matter in soil and sediment, reducing their likelihood of leaching into groundwater and increasing their residence time in the soil compartment. sagrainmag.co.za Therefore, soil is a primary reservoir for this compound following its application.
Physicochemical Properties of this compound Influencing Partitioning
| Property | Value | Implication for Partitioning |
|---|---|---|
| Water Solubility (25°C) | 50 mg/L | Moderate solubility allows for presence in aquatic systems, but partitioning is dominated by adsorption. nih.gov |
| Soil Adsorption Coefficient (Koc) | ~1380 (estimated) | Indicates low mobility and strong adsorption to soil organic matter, making soil the predominant compartment. nih.gov |
| Vapor Pressure (20°C) | < 10⁻⁵ Pa | Non-volatile, suggesting partitioning to air is minimal. bund.de |
Distribution in Aerosols and Suspended Sediments
Given its low vapor pressure of less than 10⁻⁵ Pa, this compound is considered non-volatile. bund.de This characteristic means that significant distribution into the atmosphere in a gaseous phase is unlikely. However, its strong tendency to adsorb to particulate matter means it can be associated with aerosols through spray drift or wind erosion of contaminated soil.
In aquatic environments, this compound's hydrophobicity and high Koc value indicate a strong affinity for organic matter. nih.gov Consequently, it is expected to partition from the water column onto suspended sediments. This adsorption to suspended particles can facilitate its transport over longer distances within aquatic systems and its eventual deposition in bottom sediments, which can act as a long-term sink.
Environmental Persistence and Degradation Pathways
The persistence of this compound is a measure of the time it remains in the environment before being broken down. Its degradation can occur through various abiotic (non-biological) and biotic (biological) processes.
Photolytic and Hydrolytic Stability in Aquatic Systems
This compound demonstrates significant stability against hydrolysis, which is the breakdown of a chemical by reaction with water. Studies show it is stable in water in the dark across acidic, basic, and neutral pH values. nih.gov This indicates that hydrolysis is not a significant degradation pathway for this compound under environmental conditions. nih.gov
In contrast, photolysis (degradation by sunlight) does contribute to its breakdown in aquatic systems. Under simulated sunlight, the degradation of this compound is pH-dependent. It degrades more readily in acidic conditions, with a reported half-life (DT50) of 18 days. nih.gov
Abiotic Degradation of this compound in Water
| Degradation Pathway | Condition | Stability / Half-Life (DT50) |
|---|---|---|
| Hydrolysis | Dark; Acidic, Neutral, or Basic pH | Stable nih.gov |
| Photolysis | Simulated Sunlight; Acidic pH | 18 days nih.gov |
Microbial Degradation, including Anaerobic Fermentation Processes and Inhibition of Methanogenic Activity
Depending on local conditions, this compound can be persistent in the environment. herts.ac.uk Its resistance to degradation is particularly notable under anaerobic (oxygen-free) conditions. In a study simulating anaerobic fermentation of domestic waste over 225 days, there was no significant change in the this compound mass balance, indicating a high degree of persistence. researchgate.net
The same study revealed that this compound has an inhibitory effect on microbial activity, specifically methanogenesis. The presence of the fungicide significantly inhibited the production of methane (B114726) (99.58 mM) compared to a control group without the compound (121.78 mM). researchgate.net This inhibition of methanogen bacterial activity also led to an accumulation of volatile fatty acids, indicating that the fermentation process was incomplete. researchgate.net The toxicity of antimicrobial substances to methanogens is a known phenomenon that can disrupt the balance of anaerobic digestion processes. mdpi.com
Soil Mobility and Adsorption Characteristics
The mobility of this compound in soil is low, a characteristic directly related to its strong adsorption to soil particles. nih.gov The primary soil component responsible for this adsorption is soil organic matter (SOM). nih.gov The estimated Koc value of 1380 places it in a category of chemicals expected to have low mobility. nih.gov This strong binding reduces the potential for this compound to leach through the soil profile and contaminate groundwater. Instead, it tends to remain in the upper layers of the soil where it can be subject to other degradation processes or surface runoff.
Soil Mobility and Adsorption of this compound
| Parameter | Value / Classification | Significance |
|---|---|---|
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~1380 | Indicates strong binding to soil organic matter. nih.gov |
| Soil Mobility Classification | Low | Low potential for leaching into groundwater. nih.gov |
Environmental Fate Modeling and Assessment of this compound
The environmental dynamics of the fungicide this compound are elucidated through sophisticated modeling techniques that predict its distribution, persistence, and ultimate fate across various environmental compartments. These models are instrumental in assessing the potential for environmental exposure and understanding the biogeochemical processes that govern its behavior.
Fugacity-Based Multimedia Environmental Fate Models (e.g., EQC Level I)
Fugacity-based models, such as the Equilibrium Criterion (EQC) Level I model, offer a foundational approach to understanding the environmental partitioning of chemical compounds. These models operate on the principle of fugacity, or the "escaping tendency," of a chemical from a particular phase, to predict its distribution at equilibrium. The EQC Level I model provides a steady-state, equilibrium distribution of a chemical in a closed environment, offering insights into the compartments where the compound is likely to accumulate.
For this compound, a Level I EQC model calculation reveals its partitioning behavior in a standard model environment. The inputs for such a model include the physicochemical properties of this compound and the defined properties of the environmental compartments.
Interactive Data Table: Physicochemical and Environmental Input Parameters for EQC Level I Modeling of this compound
| Parameter | Value | Unit |
| Chemical Properties | ||
| Molecular Weight | 377.48 | g/mol |
| Water Solubility | 31 | mg/L |
| Vapor Pressure | 9.0 x 10⁻⁷ | Pa |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.25 | - |
| Environmental Properties | ||
| Air Compartment | ||
| Volume | 6.0 x 10¹⁰ | m³ |
| Density | 1.19 | kg/m ³ |
| Water Compartment | ||
| Volume | 7.0 x 10⁷ | m³ |
| Density | 1000 | kg/m ³ |
| Soil Compartment | ||
| Volume | 4.5 x 10⁶ | m³ |
| Density | 1500 | kg/m ³ |
| Organic Carbon Content | 2.0 | % |
| Sediment Compartment | ||
| Volume | 2.1 x 10⁵ | m³ |
| Density | 1500 | kg/m ³ |
| Organic Carbon Content | 4.0 | % |
Based on these inputs, the EQC Level I model calculates the fugacity capacity (Z-value) for each compartment, which represents the capacity of that medium to absorb the chemical. The distribution of this compound is then determined by these Z-values.
Research findings from an EQC Level I study indicate that this compound primarily partitions into soil and water. This is attributed to its moderate water solubility and relatively low vapor pressure, which limits its presence in the atmosphere. The high organic carbon content in soil and sediment also contributes to its accumulation in these compartments. The bio-concentration factor suggests a tendency for this compound to concentrate in aquatic organisms.
The results of a Level II EQC calculation, which considers advection and reaction processes, further refine this understanding. A study by Kumari and Qanungo predicted that this compound tends to accumulate in soil and water to roughly similar extents. plu.mx The model indicated that the chemical is expected to be present in significant concentrations in sediment, soil, and water. plu.mx
Interactive Data Table: Predicted Environmental Distribution and Fate of this compound from an EQC Level II Model
| Parameter | Value | Unit |
| Predicted Distribution | ||
| Primary Accumulation Compartments | Soil and Water | - |
| Loss Mechanisms | ||
| Reaction | 93.6 | % |
| Advection from Water | 5.5 | % |
| Residence Time | ||
| Total Residence Time | 109 (4.54) | hours (days) |
| Reaction Residence Time | 116 (4.83) | hours (days) |
| Advection Residence Time | 1977 (82.3) | hours (days) |
| Atmospheric Transport Potential | ||
| Amount leaving in advecting air | 3.53 x 10⁻⁴ | % |
Ecotoxicological Impact and Risk Assessment in Non Target Organisms
Aquatic Ecotoxicity
Studies have shown that Bromuconazole can be toxic to aquatic organisms, with effects observed across different trophic levels. The compound's presence in aquatic environments can lead to a variety of adverse outcomes, affecting population dynamics and physiological functions.
Algae are foundational to aquatic food webs, and any toxic impact on their populations can have cascading effects throughout the ecosystem. The freshwater green alga, Selenastrum capricornutum (now known as Raphidocelis subcapitata), has been used to assess the toxicity of this compound. In a 72-hour study, a formulation containing this compound demonstrated a significant inhibitory effect on algal growth. The median effective concentration (EC50), which is the concentration that causes a 50% reduction in growth, was determined for this species.
Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems and serve as a food source for larger organisms. They are also sensitive indicators of water quality. Toxicological assessments have classified this compound as very highly toxic to these organisms. epa.gov Acute exposure studies have determined the 48-hour EC50, representing the concentration at which 50% of the daphnids are immobilized. epa.gov Chronic studies extending over 21 days have also been conducted to determine the concentration that has an adverse effect on reproduction and growth.
Vertebrates such as fish can also be adversely affected by this compound. Standard acute toxicity tests, typically over a 96-hour period, are used to determine the median lethal concentration (LC50), the concentration that is lethal to 50% of the test population. Studies on species like Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio) have established the toxicity of this fungicide. epa.govnih.gov
Beyond acute lethality, this compound can induce a range of sublethal physiological disruptions in fish, affecting vital systems and functions.
Research using zebrafish as a model organism has revealed that this compound exposure can lead to significant cardiotoxicity. nih.govnih.gov Adult zebrafish exposed to the fungicide exhibited enlarged heart ventricular volumes and thinner heart walls, indicating adverse structural changes. nih.govbohrium.com At a molecular level, transcriptome analysis of heart tissue showed that this compound exposure primarily affects pathways related to cardiac energy metabolism. nih.govbohrium.com This is supported by findings of reduced ATP levels in the heart tissue and altered expression of genes that control ion balance and myosin synthesis. nih.govbohrium.com Studies suggest that this compound-induced cardiotoxicity may involve the abnormal activation of the lymphoid enhancer-binding factor 1 (LEF1), a key gene in the Wnt/β-catenin signaling pathway. nih.govbohrium.com These findings highlight the potential for this compound to interfere with cardiac function and metabolic capacity in aquatic organisms. nih.gov
Exposure to this compound has been shown to disrupt metabolic processes in fish. In larval zebrafish, transcriptomic analysis identified that many differentially expressed genes were concentrated in pathways associated with lipid metabolism, myocardial function, and glycometabolism. nih.gov This indicates that this compound disrupts heart function and lipid metabolism. nih.gov Further studies confirmed that the fungicide caused damage to heart development and lipid transport on both morphological and genetic levels. nih.gov These disturbances in crucial metabolic pathways can have significant implications for the health and survival of fish in contaminated environments.
This compound exposure can induce oxidative stress in aquatic organisms, a condition characterized by an imbalance between the production of reactive oxygen species and the organism's ability to detoxify these reactive products. nih.gov Studies in larval zebrafish have demonstrated that exposure to this compound leads to oxidative damage. nih.gov This is a significant finding, as oxidative stress can damage vital cellular components like lipids, proteins, and DNA, leading to a wide range of toxicological effects. The disturbance of the oxidative stress level is a key aspect of the biotoxicological profile of this compound in aquatic life. nih.gov
Fish Toxicity and Physiological Disruptions (e.g., Bluegill Sunfish, Rainbow Trout, Zebrafish)
Terrestrial Ecotoxicity
The assessment of terrestrial ecotoxicity is crucial for understanding the potential environmental risks associated with fungicides like this compound. This involves evaluating its effects on a range of non-target organisms that are integral to ecosystem health.
Studies on avian species are a key component of the environmental risk assessment for pesticides. nih.govctgb.nl These tests typically evaluate both acute oral toxicity, from a single dose, and subacute dietary toxicity, from short-term exposure in feed. nih.govnih.gov
Acute Oral Toxicity: Research on the acute oral toxicity of this compound has been conducted on the Northern Bobwhite Quail (Colinus virginianus). A single-dose oral study determined the median lethal dose (LD50), which is the dose required to be lethal to 50% of the test population. For the Bobwhite Quail, the acute oral LD50 for this compound was established at 1988 mg a.i./kg body weight. epa.gov This value places this compound in the slightly toxic category for this species. epa.gov The study also identified a No-Observed-Effect-Level (NOEL) of 432 mg a.i./kg, based on observed decreases in body weight at higher doses. epa.gov
Subacute Dietary Effects: Subacute dietary toxicity tests are designed to assess the effects of a pesticide when consumed in the diet over a short period. These studies typically use species like the Mallard Duck (Anas platyrhynchos) and the Bobwhite Quail. nih.govnih.gov While specific subacute dietary toxicity data (LC50 values) for this compound in Mallard Ducks were not found in the reviewed literature, regulatory frameworks require this testing to evaluate potential risks. nih.gov These tests are critical because they can reveal effects on growth, food consumption, and other health parameters that may result from dietary exposure in the wild. nih.govumn.edunih.govusgs.gov
Table 1: Acute Oral Toxicity of this compound in Avian Species
Species Test Type Endpoint Value (mg a.i./kg bw) Toxicity Classification Bobwhite Quail (Colinus virginianus) Single-Dose Oral LD50 1988 Slightly Toxic Bobwhite Quail (Colinus virginianus) Single-Dose Oral NOEL 432 -
Invertebrates perform essential ecosystem functions, and their response to pesticide exposure is a significant area of ecotoxicological research.
Earthworms: As key soil organisms, earthworms can be directly exposed to soil-applied or foliar-applied fungicides that reach the ground. researchgate.netThis compound has been identified as having moderate acute and chronic ecotoxicity to earthworms. herts.ac.ukThis suggests a potential risk to earthworm populations and the soil health functions they support. researchgate.netresearchgate.net
Honeybees: Honeybees (Apis mellifera) and other pollinators are vital for agriculture and natural ecosystems. msu.eduTheir exposure to pesticides is a major concern. Laboratory studies on this compound have shown it to have low acute toxicity to honeybees. herts.ac.ukThe contact acute LD50 was determined to be greater than 500 μg per bee, indicating a low immediate risk from direct contact. herts.ac.ukHowever, it is noted that some fungicides, particularly those in the Demethylation Inhibitors (DMI) class (FRAC Group 3) like this compound, may interact with certain insecticides, potentially increasing their toxicity to bees. msu.eduucanr.edu
Non-Target Arthropods: This broad group includes beneficial predators and parasitoids that contribute to natural pest control. Regulatory risk assessments for pesticides require testing to evaluate the potential side effects on these beneficial arthropods. bund.debugwood.orgWhile specific studies detailing the impact of this compound on a wide range of non-target arthropods were not detailed in the search results, its use patterns necessitate such evaluations to ensure it does not disrupt integrated pest management (IPM) programs. bugwood.org
Table 2: Ecotoxicity of this compound in Invertebrates
Organism Test Type Endpoint Value Toxicity Classification Earthworms Acute & Chronic - - Moderate Honeybees (Apis mellifera) Contact Acute LD50 >500 µg/bee Low
Advanced Ecotoxicological Methodologies
The field of ecotoxicology is increasingly utilizing computational tools like machine learning (ML) to analyze data and predict the environmental hazards of chemicals. springernature.comnih.govresearchgate.netbohrium.comThese advanced methodologies offer a way to process large datasets, identify patterns, and build predictive models, which can supplement and refine traditional animal testing-based risk assessments. springernature.commdpi.com One prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govspringernature.commdpi.comQSAR models use the chemical structure and physicochemical properties of a substance to predict its biological activity, including its toxicity to various organisms. springernature.comnih.govFor instance, researchers have developed QSAR models to predict the acute oral toxicity (LD50) of different pesticides in Bobwhite Quail. mdpi.comSuch models categorize chemicals into toxicity classes (e.g., low, moderate, high) and can be valuable for screening new or existing compounds like this compound to estimate their potential avian risk before extensive testing is conducted. nih.govmdpi.com The success of machine learning in ecotoxicology depends on the availability of large, high-quality benchmark datasets. springernature.comnih.govresearchgate.netThese curated datasets, often compiled from databases like ECOTOX, provide the necessary information on chemical properties, species sensitivity, and experimental outcomes to train, test, and validate predictive models. researchgate.netmdpi.comWhile the reviewed literature did not present a specific ML model developed for this compound, the frameworks and methodologies are directly applicable. By inputting this compound's molecular descriptors into established QSAR models for avian or invertebrate toxicity, its potential ecotoxicological profile could be predicted and compared against experimental data, contributing to a more comprehensive and efficient risk assessment process. springernature.comnih.gov
Mammalian Toxicology and Cellular Pathogenesis of Bromuconazole Exposure
Systemic Toxicological Pathways and Target Organ Effects of Bromuconazole Exposure
Hepatic Toxicity and Liver Pathology
This compound exposure has been demonstrated to induce significant hepatotoxicity. The liver is a primary target organ for the toxic effects of this fungicide, manifesting in a range of adverse changes from biochemical alterations to histopathological damage. Studies in animal models have shown that this compound can lead to increased liver weight and induce oxidative stress, evidenced by a significant decrease in superoxide dismutase (SOD) activities and an increase in malondialdehyde (MDA) levels in the liver nih.govresearchgate.net. These findings point to a cascade of events beginning with cellular damage that progresses to observable tissue-level pathology and functional impairment.
Exposure to this compound leads to quantifiable changes in several key biochemical markers indicative of liver damage. Research has consistently shown that this compound administration in male rats results in elevated activities of several liver enzymes, including alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and acid phosphatase (ACP) nih.govresearchgate.net. In addition to enzymatic markers, levels of bilirubin and triglycerides are also increased following this compound exposure nih.goviaea.org. These changes in biochemical parameters are classical indicators of compromised liver function and cellular integrity nih.govresearchgate.netresearchgate.net. For instance, increased plasma activities of transaminases (AST, ALT), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH) are observed, signaling damage to hepatocytes researchgate.netresearchgate.net.
Table 1: Summary of Changes in Biochemical Markers of Hepatic Dysfunction Following this compound Exposure
| Biochemical Marker | Observed Effect |
|---|---|
| Alanine Transaminase (ALT) | Increased Activity nih.govresearchgate.netresearchgate.net |
| Aspartate Transaminase (AST) | Increased Activity nih.govresearchgate.netiaea.orgresearchgate.net |
| Alkaline Phosphatase (ALP) | Increased Activity nih.govresearchgate.netresearchgate.net |
| Acid Phosphatase (ACP) | Increased Activity nih.govresearchgate.net |
| Lactate Dehydrogenase (LDH) | Increased Activity researchgate.net |
| Bilirubin | Increased Levels nih.govresearchgate.net |
| Triglycerides (TG) | Increased Levels iaea.org |
| Total Cholesterol (TC) | Changed Levels iaea.org |
Table 2: Histopathological Findings in the Liver Following this compound Exposure
| Histopathological Finding | Description |
|---|---|
| Vacuolar Degeneration | Presence of fluid-filled vacuoles in the cytoplasm of hepatocytes nih.govresearchgate.netiaea.org. |
| Hepatocellular Hypertrophy | Increase in the size of individual hepatocytes, contributing to increased liver weight nih.govresearchgate.net. |
| Necrosis | Evidence of cell death and tissue decay researchgate.net. |
| Congestion of Central Vein | Engorgement of the central veins with blood researchgate.net. |
| Dilation of Portal Triad | Expansion of the portal triad area researchgate.net. |
This compound-induced hepatotoxicity is also associated with significant alterations in the expression of genes that regulate the metabolism of foreign substances. Specifically, this compound has been shown to modulate the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) signaling pathways, which are crucial for the detoxification of xenobiotics nih.govresearchgate.net. Studies have demonstrated that this compound strongly induces the expression of PXR and its downstream target gene, cytochrome P450 3A1 (CYP3A1) nih.govresearchgate.net. Conversely, it inhibits the expression of CAR and its target gene, cytochrome P450 2B1 (CYP2B1) nih.govresearchgate.net. This dual effect—upregulation of the PXR/CYP3A1 pathway and downregulation of the CAR/CYP2B1 pathway—is a key molecular mechanism underlying this compound's impact on liver function nih.govresearchgate.net.
Table 3: Effects of this compound on Hepatic Gene Expression Pathways
| Receptor/Gene | Pathway | Observed Effect on Expression |
|---|---|---|
| PXR (Pregnane X Receptor) | PXR/CYP3A1 | Upregulated nih.govresearchgate.net |
| CYP3A1 | PXR/CYP3A1 | Upregulated nih.govresearchgate.net |
| CAR (Constitutive Androstane Receptor) | CAR/CYP2B1 | Downregulated nih.govresearchgate.net |
| CYP2B1 | CAR/CYP2B1 | Inhibited nih.govresearchgate.net |
Genotoxicity and DNA Integrity Impairment
Beyond its effects on the liver, this compound demonstrates genotoxic potential by directly damaging the genetic material within cells. This impairment of DNA integrity is a significant aspect of its toxicological profile, indicating that the compound can induce lesions in the DNA structure. Such damage can interfere with normal cellular processes and replication.
The genotoxic effects of this compound have been specifically demonstrated through the use of the single-cell gel electrophoresis, or Comet assay. This sensitive technique detects DNA strand breaks in individual cells mdpi.com. Studies utilizing the Comet assay have shown that this compound induces DNA damage in a concentration-dependent manner in various cell types, including rat brain tissue, human colon carcinoma cells (HCT116), and the SH-SY5Y neuroblastoma cell line tandfonline.comresearchgate.netnih.gov. The results consistently reveal an increase in DNA fragmentation upon exposure to the fungicide researchgate.netresearchgate.net. This evidence confirms that this compound can cause conspicuous DNA damage, highlighting its potential to compromise genomic integrity researchgate.nettandfonline.comnih.gov.
Table 4: Summary of Comet Assay Findings for this compound
| Test System | Finding |
|---|---|
| Rat Brain Tissue | Induced DNA damage tandfonline.comresearchgate.netnih.gov. |
| Human Colon Carcinoma Cells (HCT116) | Caused DNA damage in a concentration-dependent manner nih.gov. |
| SH-SY5Y Neuroblastoma Cells | Induced DNA damage tandfonline.comresearchgate.net. |
| Rat Liver and Kidney Tissues | Caused conspicuous DNA damage and an increase in DNA fragmentation researchgate.net. |
Cell Cycle Arrest and DNA Synthesis Inhibition
This compound exposure has been demonstrated to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and the inhibition of DNA synthesis. In studies involving human colon carcinoma cells (HCT116), this compound treatment resulted in cell cycle arrest in the G0/G1 phase. researchgate.netnih.gov This blockage prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting DNA synthesis. researchgate.netnih.gov This effect on cell proliferation is a key aspect of its cytotoxic mechanism.
Similar findings were observed in a study on rat glioma (F98) cells, where this compound was also found to arrest the cell cycle in the G0/G1 phase, consequently inhibiting DNA synthesis. researchgate.netnih.gov The disruption of the cell cycle is further compounded by genotoxic damage; the Comet assay has shown that this compound induces DNA damage and fragmentation in a concentration-dependent manner in both HCT116 and F98 cells. researchgate.netnih.govresearchgate.netnih.gov Research on human trophoblast and endometrial cells also confirmed that this compound can significantly induce cell cycle arrest. nih.gov
Table 1: Effects of this compound on Cell Cycle and DNA Synthesis in Different Cell Lines
| Cell Line | Effect on Cell Cycle | Effect on DNA Synthesis | Key Findings |
|---|---|---|---|
| HCT116 (Human Colon Carcinoma) | Arrest in G0/G1 phase researchgate.netnih.gov | Inhibition researchgate.netnih.gov | Concentration-dependent DNA damage was observed. researchgate.netnih.gov |
| F98 (Rat Glioma) | Arrest in G0/G1 phase researchgate.netnih.gov | Inhibition researchgate.netnih.gov | DNA fragmentation and nuclear condensation were noted. researchgate.netnih.gov |
Apoptotic Pathways and Cellular Death Mechanisms
The cytotoxicity of this compound is strongly linked to its ability to induce programmed cell death, or apoptosis. researchgate.netnih.gov This process is a critical mechanism for removing damaged cells and is characterized by a series of distinct morphological and biochemical events. Studies have confirmed that this compound initiates apoptotic cell death in various cell lines, including human colon carcinoma (HCT116) and rat glioma (F98) cells. researchgate.netresearchgate.netnih.gov The induction of apoptosis is a central element of the toxicological impact of this compound at the cellular level. nih.govresearchgate.net
A key event in the intrinsic pathway of apoptosis is the disruption of mitochondrial function, particularly the depolarization of the mitochondrial membrane. researchgate.net this compound exposure has been shown to cause a loss of mitochondrial membrane potential in both HCT116 and F98 cells. researchgate.netnih.govresearchgate.netnih.gov This depolarization is a critical step, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the downstream apoptotic cascade. researchgate.net The implication of mitochondria in this process highlights their central role in mediating the cytotoxic effects of this compound. researchgate.netnih.gov
Following mitochondrial dysfunction, the apoptotic pathway proceeds through the activation of a family of proteases known as caspases. Research has consistently shown that this compound treatment leads to a significant increase in the activity of caspase-3, a key executioner caspase, in HCT116 and F98 cells. researchgate.netnih.govresearchgate.netnih.gov The activation of caspase-3 is a hallmark of apoptosis, responsible for cleaving various cellular substrates, which results in the characteristic morphological changes of apoptotic cells. In rat glioma cells, the apoptotic process was further confirmed by the overexpression of pro-apoptotic proteins like p53 and Bax, and the repression of the anti-apoptotic protein Bcl2. researchgate.netnih.gov
Table 2: Key Events in this compound-Induced Apoptosis
| Apoptotic Event | Cell Line(s) | Observation |
|---|---|---|
| Mitochondrial Membrane Depolarization | HCT116, F98 researchgate.netnih.govresearchgate.netnih.gov | Loss of mitochondrial membrane potential. |
| Caspase-3 Activation | HCT116, F98 researchgate.netnih.govresearchgate.netnih.gov | Increased enzymatic activity. |
| Pro-apoptotic Protein Regulation | F98 researchgate.netnih.gov | Overexpression of p53 and Bax, repression of Bcl2. |
Oxidative stress is a fundamental mechanism underlying this compound-induced toxicity. researchgate.netnih.gov Exposure to this compound leads to a significant increase in the production of reactive oxygen species (ROS) and levels of lipid peroxidation, as measured by malondialdehyde (MDA). researchgate.netnih.govnih.gov This imbalance in the cellular redox state disrupts the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov The resulting oxidative stress causes damage to cellular components, including DNA and mitochondria, which directly triggers the apoptotic pathway, leading to cell cycle arrest and cell death. researchgate.netnih.govnih.gov Studies have shown that the use of an antioxidant like N-acetylcysteine (NAC) can strongly prevent the cytotoxic and genotoxic damage caused by this compound, confirming the central role of oxidative stress in its mechanism of toxicity. researchgate.netnih.gov
Neurological Effects and Oxidative Stress in Neural Tissues (e.g., Rat Brain)
This compound has been shown to exert neurotoxic effects, with oxidative stress being a key contributing factor. nih.govresearchgate.net In studies using male Wistar rats, oral administration of this compound led to histopathological alterations in the brain and a decrease in the activity of acetylcholinesterase (AChE), an important enzyme in neurotransmission. nih.govresearchgate.net
In both rat brain tissue and the human neuroblastoma cell line SH-SY5Y, this compound induced significant DNA damage. nih.govresearchgate.net Furthermore, it caused an increase in ROS production and elevated levels of markers for lipid peroxidation (MDA) and protein oxidation (protein carbonyls). nih.govresearchgate.net The exposure also led to an enhancement in the activities of antioxidant enzymes, including catalase, superoxide dismutase, and glutathione-S-transferase (GST), indicating a cellular response to the induced oxidative stress. nih.govresearchgate.net These findings suggest that the neurotoxicity caused by this compound is closely related to the disturbance of the oxidative state in neural tissues. nih.gov
Stereoselective Metabolism and Interspecies Differences
This compound is a chiral fungicide, existing as two pairs of enantiomers: (2R,4R)-/(2S,4S)- and (2R,4S)-/(2S,4R)-. cabidigitallibrary.org The metabolism of these stereoisomers has been shown to be stereoselective and to vary significantly between species. cabidigitallibrary.orgresearchgate.net
Investigations using liver microsomes from rats, mice, rabbits, dogs, and humans have revealed these differences. The degradation of all four isomers follows first-order kinetics, but the (2R,4S)-bromuconazole enantiomer displays a significantly longer half-life during microsomal incubation compared to the other isomers. cabidigitallibrary.org
Significant interspecies differences were observed in the metabolic rates. The metabolism of the four isomers was much slower in human and mouse liver microsomes compared to those from rats, rabbits, and dogs. cabidigitallibrary.org This indicates species-specific variations in the enzymatic pathways responsible for this compound degradation. Further stereoselectivity was noted in the kinetic parameters; for instance, the Vmax values for (2S,4R)-bromuconazole were notably higher than those of its antipode in all species studied. cabidigitallibrary.org Similarly, the Vmax for (2R,4R)-bromuconazole was significantly higher than for (2S,4S)-bromuconazole in all liver microsomes except for human. cabidigitallibrary.org
Table 3: Interspecies Differences in this compound Metabolism
| Species | Metabolic Rate | Key Findings on Stereoselectivity |
|---|---|---|
| Human | Slower cabidigitallibrary.org | Vmax for (2R,4R)- and (2S,4S)- isomers are similar. cabidigitallibrary.org |
| Mouse | Slower cabidigitallibrary.org | Vmax for (2S,4R)- is higher than its antipode. cabidigitallibrary.org |
| Rat | Faster cabidigitallibrary.org | Vmax for (2R,4R)- is higher than for (2S,4S)-. cabidigitallibrary.org |
| Rabbit | Faster cabidigitallibrary.org | Vmax for (2R,4R)- is higher than for (2S,4S)-. cabidigitallibrary.org |
Microsomal Metabolism of this compound Enantiomers and Diastereomers
This compound is a chiral triazole fungicide that exists as a mixture of four stereoisomers: two pairs of enantiomers known as trans-(2R, 4R)-/(2S, 4S)- and cis-(2R, 4S)-/(2S, 4R)-bromuconazole cabidigitallibrary.org. The metabolic fate of these individual isomers is a critical factor in understanding their toxicological profiles. Phase I metabolism, primarily occurring in the liver microsomes, plays a key role in the degradation of this compound.
Studies using liver microsomes from various species have demonstrated that the metabolism of this compound is stereoselective cabidigitallibrary.orgtandfonline.comnih.gov. The degradation of all four isomers follows first-order kinetics cabidigitallibrary.org. However, the metabolic rates differ significantly among the isomers. Specifically, (2R, 4S)-bromuconazole, one of the cis-enantiomers, exhibits a notably longer half-life during microsomal incubation compared to the other three isomers cabidigitallibrary.org. This suggests a slower metabolic clearance for this particular stereoisomer.
The primary metabolic pathway for trans-bromuconazole involves the hydroxylation of its dichlorophenyl ring, a reaction catalyzed predominantly by the Cytochrome P-450 (CYP) 3A subfamily of enzymes tandfonline.comnih.govresearchgate.net. This stereoselective metabolism is evidenced by a shift in the enantiomeric ratio of the trans isomers over time during incubation with rat liver microsomes tandfonline.comnih.gov.
Species-Specific Metabolic Rates (e.g., Rat, Mouse, Rabbit, Dog, Human Liver Microsomes)
Significant species-specific differences exist in the rate at which this compound is metabolized. Comparative in vitro studies using liver microsomes from rats, mice, rabbits, dogs, and humans have highlighted these variations cabidigitallibrary.org. The metabolic rates of the four this compound isomers are considerably slower in human and mouse liver microsomes compared to those in rats, rabbits, and dogs cabidigitallibrary.org.
Kinetic studies further detail these differences. The maximum velocity (Vmax) of the metabolic reaction, which indicates the maximum rate of metabolism, varies both by species and by the specific enantiomer being metabolized cabidigitallibrary.org. For instance, the Vmax values for (2S, 4R)-bromuconazole were consistently higher than those for its antipode, (2R, 4S)-bromuconazole, across all studied species cabidigitallibrary.org. Similarly, the Vmax for (2R, 4R)-bromuconazole was significantly higher than for its (2S, 4S)-counterpart in all liver microsomes except for human ones cabidigitallibrary.org.
In rat liver microsomes, detailed kinetic parameters for the depletion of trans-bromuconazole have been established, with a Michaelis-Menten constant (KM) of 1.69 µM and a Vmax of 1398 pmol/min/mg protein tandfonline.comnih.govresearchgate.net. The two primary hydroxylated metabolites formed during this process also have defined kinetic parameters tandfonline.comnih.govresearchgate.net.
| Species | Relative Metabolic Rate | Specific Enantiomer Vmax Findings |
|---|---|---|
| Human | Much Slower | Vmax (2S, 4R) > Vmax (2R, 4S) |
| Mouse | Much Slower | Vmax (2R, 4R) > Vmax (2S, 4S); Vmax (2S, 4R) > Vmax (2R, 4S) |
| Rat | Faster | Vmax (2R, 4R) > Vmax (2S, 4S); Vmax (2S, 4R) > Vmax (2R, 4S) |
| Rabbit | Faster | Vmax (2R, 4R) > Vmax (2S, 4S); Vmax (2S, 4R) > Vmax (2R, 4S) |
| Dog | Faster | Vmax (2R, 4R) > Vmax (2S, 4S); Vmax (2S, 4R) > Vmax (2R, 4S) |
Data synthesized from research findings indicating comparative metabolic rates and maximal reaction velocities (Vmax) for this compound enantiomers in liver microsomes of different species cabidigitallibrary.org.
Influence of Metabolism on Toxicological Outcomes
The rate and stereoselectivity of this compound metabolism directly influence its toxicological impact. The liver is a primary target organ for this compound toxicity researchgate.net. Since the CYP3A enzyme subfamily is primarily responsible for its biotransformation, any alteration in the activity of these enzymes can affect the clearance and toxicity of the compound tandfonline.comnih.govresearchgate.net.
Slower metabolism, as observed in human and mouse microsomes, could lead to a longer half-life and prolonged exposure of tissues to the parent compound, potentially increasing the risk of toxicity cabidigitallibrary.org. Conversely, faster metabolism, as seen in rats and dogs, may lead to more rapid clearance. However, the metabolic process itself can sometimes produce more toxic byproducts, although the primary metabolites of this compound are hydroxylated forms tandfonline.comnih.gov.
The stereoselective nature of metabolism implies that the toxicity of this compound may also be enantiomer-specific. An isomer with a slower metabolic rate, such as (2R, 4S)-bromuconazole, may accumulate to a greater extent in tissues, potentially leading to more pronounced toxic effects compared to its more rapidly metabolized counterparts cabidigitallibrary.org. This differential accumulation could explain variations in toxicological outcomes observed in different species and highlights the importance of considering the specific isomeric composition in risk assessments.
Developmental and Reproductive Toxicology
Fetal Skeletal Abnormalities (e.g., Extra Ribs)
Exposure to this compound during gestation has been linked to developmental toxicity, specifically manifesting as skeletal abnormalities in fetuses. In developmental toxicity studies conducted in rats, in utero exposure to this compound resulted in an increased incidence of skeletal anomalies epa.gov.
A key finding is the increased occurrence of supernumerary ribs (extra ribs) in the fetuses of rats exposed to the compound epa.gov. In a dermal developmental toxicity study, increased fetal and litter incidences of one extra rib or a pair of extra ribs were observed at specific dose levels compared to controls epa.gov. Oral exposure in rats also led to a higher incidence of additional cervical ribs epa.gov. These skeletal changes are considered evidence of developmental toxicity. The presence of supernumerary ribs, whether cervical or lumbar, is recognized as a common finding in developmental toxicology bioassays and signifies alterations in the axial skeleton's development nih.gov.
| Exposure Route | Observed Effect | Description |
|---|---|---|
| Dermal | Skeletal Abnormalities | Increased fetal and litter incidences of one extra rib or a pair of extra ribs epa.gov. |
| Oral | Skeletal Abnormalities | Increased incidence of additional cervical ribs epa.gov. |
| Oral | Altered Growth | Decreased fetal body weight and delayed ossification in selected bones epa.gov. |
Effects on Pup Viability and Placental Development
In addition to skeletal effects, evidence suggests that this compound exposure can impact other developmental parameters. Studies in rats have shown that oral administration during gestation can lead to increased placental weights at doses lower than those causing maternal toxicity epa.gov. This indicates a direct effect on placental development. While there is evidence of increased susceptibility of rat fetuses to in utero exposure, specific data on pup viability immediately after birth is less clear. However, some studies noted pup deaths, suggesting a possible effect on offspring survival that could be related to in utero exposure or effects during the first few days of lactation epa.gov.
Fungicide Resistance Mechanisms and Management Strategies
Evolution and Molecular Basis of Resistance in Fungal Pathogens (e.g., Aspergillus fumigatus)
Resistance to bromuconazole and other azole fungicides in fungal pathogens like Aspergillus fumigatus is primarily driven by genetic modifications that reduce the fungicide's effectiveness. These changes often occur in the cyp51A gene, which is the target of azole action, or involve the overexpression of efflux pumps that actively remove the fungicide from the fungal cell.
The primary mechanism of azole resistance in A. fumigatus involves alterations in the cyp51A gene, which encodes the lanosterol (B1674476) 14-α-demethylase enzyme, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.comnih.gov Azoles work by inhibiting this enzyme, but mutations in the cyp51A gene can reduce their binding affinity, thereby conferring resistance. mdpi.com
Two main types of mutations in the cyp51A gene are associated with azole resistance:
Tandem Repeats: Insertions of tandem repeats in the promoter region of the cyp51A gene can lead to its overexpression. mdpi.comnih.gov For instance, the TR34/L98H and TR46/Y121F/T289A mutations, which combine a tandem repeat in the promoter with specific amino acid substitutions in the protein, are frequently found in azole-resistant A. fumigatus isolates from both clinical and environmental settings. nih.govresearchgate.net These environmentally-associated mutations are a significant concern as they can confer resistance in patients who have not previously been treated with azoles. mdpi.com
Amino Acid Substitutions: Point mutations that result in changes to the amino acid sequence of the Cyp51A protein can also lead to resistance. mdpi.com These substitutions can alter the structure of the enzyme's active site, preventing the azole fungicide from binding effectively. mdpi.com Hotspot mutations at positions such as G54, M220, and G138 have been identified in azole-resistant strains. mdpi.com
| Mutation Type | Examples | Effect |
|---|---|---|
| Tandem Repeat in Promoter + Amino Acid Substitution | TR34/L98H | Overexpression of a mutated Cyp51A protein, leading to pan-azole resistance. nih.govreddit.com |
| Tandem Repeat in Promoter + Amino Acid Substitutions | TR46/Y121F/T289A | Overexpression of a mutated Cyp51A protein, often resulting in high resistance to voriconazole. nih.gov |
| Amino Acid Substitution | G54 | Alters the active site, reducing azole binding affinity. mdpi.com |
| Amino Acid Substitution | M220 | Alters the active site, reducing azole binding affinity. mdpi.com |
Another significant mechanism of azole resistance is the overexpression of efflux pumps, which are membrane proteins that actively transport toxic substances, including fungicides, out of the fungal cell. nih.govokstate.edufrontiersin.org This process reduces the intracellular concentration of the fungicide, allowing the fungus to survive at concentrations that would otherwise be lethal. frontiersin.org
The two main families of efflux pumps involved in antifungal resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govfrontiersin.org In Candida albicans, a common human fungal pathogen, the overexpression of ABC transporters like Cdr1p is a well-documented mechanism of azole resistance. frontiersin.org Similarly, in A. fumigatus, upregulation of efflux pump genes such as AfuMDR4 can contribute to azole resistance, sometimes in the absence of cyp51A mutations. nih.govnih.gov
Cross-Resistance Phenomena
The development of resistance to one azole fungicide can often lead to resistance to other azoles, a phenomenon known as cross-resistance. This is a major concern as it can limit the treatment options for fungal infections in both agriculture and medicine.
Due to their similar molecular structures and shared mode of action, resistance to one triazole fungicide frequently results in cross-resistance to other triazoles. reddit.com For instance, mutations in the cyp51A gene that reduce the binding of this compound are likely to also affect the binding of other agricultural triazoles like tebuconazole, propiconazole, epoxiconazole, and difenoconazole. researchgate.neteur.nlplos.org
Of significant concern is the cross-resistance between agricultural and medical azoles. researchgate.neteur.nlplos.org The widespread use of azole fungicides in agriculture is believed to be a driving factor in the emergence of azole-resistant A. fumigatus strains that are also resistant to the medical triazoles used to treat aspergillosis in humans, such as itraconazole, voriconazole, and posaconazole. nih.govresearchgate.netplos.org The TR34/L98H mutation, for example, is a well-established cause of pan-azole resistance in A. fumigatus. reddit.com
Environmental Factors Driving Resistance Development
The development and spread of fungicide resistance are heavily influenced by environmental factors. The extensive and repeated use of azole fungicides in agriculture creates a strong selective pressure that favors the survival and proliferation of resistant fungal strains. nih.gov
Several environmental factors contribute to this process:
Agricultural Use of Azoles: The large-scale application of azole fungicides to protect crops from fungal pathogens is considered a major driver of resistance in environmental populations of Aspergillus species. nih.gov These fungicides can persist in the environment, creating a long-term selective pressure.
Sub-lethal Fungicide Concentrations: The presence of sub-lethal concentrations of fungicides in the environment, which can result from agricultural runoff, may also contribute to the development of resistance. nih.gov
Climate Change: Increasing global temperatures may force fungi to adapt, potentially leading to the emergence of new pathogens with increased thermal tolerance and, possibly, enhanced resistance mechanisms. nih.gov
Resistance Risk Assessment and Mitigation
Given the significant threat posed by fungicide resistance, assessing the risk of its development and implementing mitigation strategies are essential.
Resistance Risk Assessment: The risk of resistance developing to a particular fungicide is determined by a combination of factors, including the fungicide's mode of action, the biology of the target pathogen, and the intended use pattern of the fungicide. okstate.edu Fungicides with a single-site mode of action, like the azoles, are generally considered to be at a higher risk for resistance development than those with multi-site activity. okstate.edufrac.info The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for demethylation inhibitors (DMIs), the group to which this compound belongs, as medium. bund.de
Mitigation Strategies: Several strategies can be employed to mitigate the risk of fungicide resistance:
Alternating Fungicides: Rotating or mixing fungicides with different modes of action is a key strategy to reduce the selection pressure for resistance to any single chemical class. nih.gov
Integrated Pest Management (IPM): IPM approaches that combine chemical control with other methods, such as the use of resistant crop varieties and appropriate cultural practices, can help to reduce the reliance on fungicides and slow the development of resistance.
Fungicide Stewardship: Responsible use of fungicides, including adhering to recommended application rates and timings, can help to minimize the selection pressure for resistance. nih.gov
Monitoring and Surveillance: Regular monitoring of fungal populations for the presence of resistant strains is crucial for early detection and for informing resistance management decisions.
By understanding the mechanisms of resistance and implementing effective mitigation strategies, it is possible to prolong the effectiveness of valuable fungicides like this compound and ensure their continued role in disease management.
Fungicide Resistance Action Committee (FRAC) Guidelines and Risk Classification
The Fungicide Resistance Action Committee (FRAC) provides a classification of fungicides based on their mode of action (MOA) to facilitate effective resistance management strategies. This system helps in the selection of different fungicides to prevent the development of resistant pathogen populations. msu.edu
This compound is classified by FRAC in Group 3 , a category that encompasses Demethylation Inhibitors (DMIs), also known as Sterol Biosynthesis Inhibitors (SBIs). frac.infobund.deherts.ac.ukepa.gov The specific mode of action for this group is the inhibition of C14-demethylase, an enzyme crucial for sterol biosynthesis in fungi. bund.defrac.info Sterols are essential components of fungal cell membranes, and their disruption inhibits fungal growth. rutgers.edu
The resistance risk for FRAC Group 3 fungicides, including this compound, is generally classified as medium . bund.defrac.info Resistance to DMI fungicides is typically quantitative, meaning it develops gradually through the accumulation of multiple independent mutations in the target fungus, a process sometimes referred to as "shifting" or "continuous selection". rutgers.edu This can lead to a range of sensitivities to the fungicide within a fungal population. rutgers.edu While cross-resistance among different DMI fungicides can occur, it is not always absolute; resistance to one DMI does not guarantee resistance to all others in the group. bund.defrac.info
FRAC has established specific guidelines to manage the risk of resistance to Group 3 fungicides. The core principle is to minimize the selection pressure on the pathogen population. frac-argentina.org This is achieved by limiting the exposure of the target pathogen to the fungicide. frac-argentina.org
Key management strategies recommended by FRAC for DMI fungicides include:
Mixtures: Applying DMI fungicides in tank-mixes or pre-formulated products with effective fungicides from a different, non-cross-resistant FRAC group is a fundamental strategy. frac-argentina.orgfrac.info The partner fungicide must provide effective disease control on its own at the rate used. frac.info
Alternation: Fungicide programs should alternate between DMI fungicides and fungicides with different modes of action. frac-argentina.org
Application Timing: DMI fungicides should be applied preventatively or at the very early stages of disease development for optimal effectiveness and to reduce selection pressure. frac.info
Effective Doses: Using fungicides according to the manufacturer's recommended rates is crucial. Reduced rates should be avoided as they can contribute to the selection of less sensitive fungal strains. frac.info
Below is a data table summarizing the FRAC classification for this compound.
| Attribute | Classification | Details |
| FRAC Group | 3 | Demethylation Inhibitors (DMI) frac.info |
| Mode of Action (MOA) Code | G1 | C14-demethylase in sterol biosynthesis frac.infobund.de |
| Chemical Group | Triazole | A sub-group of DMI fungicides frac.infobund.de |
| Resistance Risk | Medium | Gradual resistance development through mutation accumulation bund.defrac.info |
Analytical Methodologies for Bromuconazole Research and Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of bromuconazole analysis, enabling its separation from complex sample matrices and subsequent quantification. The choice of technique often depends on the sample type, the required sensitivity, and the specific goals of the analysis, such as whether to measure the total residue or individual stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. hpc-standards.com It is particularly suitable for determining the fungicide in formulations and for residue analysis in various samples. bund.de HPLC methods for this compound typically employ reverse-phase (RP) columns, such as C18 columns, which separate compounds based on their hydrophobicity. sielc.comresearchgate.net
A common approach involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric or formic acid added to improve peak shape and resolution. sielc.com For instance, one method uses an isocratic mobile phase of acetonitrile, water, and phosphoric acid for analysis. sielc.com When coupling HPLC with mass spectrometry, formic acid is often substituted for phosphoric acid to ensure compatibility. sielc.com The detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector. bund.delgcstandards.com
| Parameter | HPLC Method Example for this compound | Source |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detector | UV, Mass Spectrometry (MS) | sielc.com |
| Application | Analysis, impurity isolation, pharmacokinetics | sielc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound residues, particularly at trace levels in complex matrices like food and water, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov This technique combines the powerful separation capabilities of LC with the precise detection and identification provided by MS/MS. The use of a triple-quadrupole mass spectrometer allows for the monitoring of specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces matrix interference. shimadzu.comusgs.gov
Sample preparation for LC-MS/MS analysis often utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for food samples like tomatoes and apples. nih.govlabrulez.com The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govusgs.gov
Table 1: Example LC-MS/MS Parameters for this compound Detection This is an interactive table. Click on the headers to sort.
| Matrix | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) (Quantifier/Qualifier) | Source |
|---|---|---|---|---|
| Honey | ESI+ | 377.90 | 159.05 | shimadzu.com |
| Water & Sediment | ESI+ | 376 | 158.9 / 70 | usgs.gov |
| Tomato | ESI+ | 378.0 | 159.0 / 70.0 | eurl-pesticides.eu |
| Various Foods | ESI+ | 378.0 | 159.0 / 70.0 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) serves as another powerful tool for the multiresidue analysis of pesticides, including this compound. hpst.cz This method is particularly effective for thermally stable and volatile compounds. In recent years, due to shortages and rising costs of helium, methods using hydrogen as the carrier gas have been successfully developed and validated. shimadzu.com
Sample preparation for GC-MS/MS can involve liquid-liquid extraction with solvents like ethyl acetate, followed by a cleanup step using sorbents such as primary secondary amine (PSA) and anhydrous magnesium sulfate (B86663) to minimize matrix effects. shimadzu.comacs.org The analysis is performed on a capillary column, such as an Rxi-5sil-MS, with a programmed temperature gradient to ensure the separation of a wide range of analytes. acs.org Like LC-MS/MS, GC-MS/MS provides high sensitivity and selectivity, making it suitable for regulatory monitoring in diverse matrices like traditional Chinese medicines and various food products. shimadzu.comacs.org
Table 2: Example GC-MS/MS Parameters for this compound Detection This is an interactive table. Click on the headers to sort.
| Matrix | Extraction Solvent | Carrier Gas | Precursor Ion (m/z) | Product Ions (m/z) | Source |
|---|---|---|---|---|---|
| Honeysuckle | n-hexane/ethyl acetate | Helium | Not Specified | Not Specified | acs.org |
| Orange & Spinach | Not Specified | Hydrogen | Not Specified | Not Specified | shimadzu.com |
| Various Foods | Ethyl Acetate | Not Specified | 378 | 159 / 70 | eurl-pesticides.eu |
Stereoselective Analytical Approaches
This compound is a chiral compound possessing two asymmetric centers, which means it can exist as a mixture of four stereoisomers (two pairs of enantiomers). jascoch.comjascoinc.comjasco-global.com These isomers can exhibit different biological activities and degradation rates in the environment. jascoch.comresearchgate.net Therefore, analytical methods capable of separating and quantifying individual stereoisomers are crucial for a comprehensive risk assessment and understanding of its metabolic fate. ebi.ac.uknih.gov
Chiral Chromatography for Enantiomer and Diastereomer Separation
Chiral chromatography is the primary technique for separating the stereoisomers of this compound. jascoinc.comjasco-global.com This is typically achieved using HPLC or Supercritical Fluid Chromatography (SFC) systems equipped with a chiral stationary phase (CSP). jascoch.comjascoinc.com Polysaccharide-based columns, such as CHIRALPAK® AS-H, are commonly and effectively used for this purpose. jascoinc.comjascoinc.com
The development of a chiral separation method often involves scouting for the best combination of chiral column and mobile phase. For this compound, a mobile phase of n-hexane and ethanol (B145695) has been shown to provide excellent separation of the four isomer peaks on a CHIRALPAK AS-H column. jascoch.comjascoinc.com Detection can be accomplished using a standard UV detector, but coupling the system with a Circular Dichroism (CD) detector and a mass spectrometer (MS) offers significant advantages. jascoch.comjascoinc.com A CD detector can identify enantiomeric pairs based on their opposite CD polarity, while the MS provides confirmation of the molecular weight, helping to distinguish the target isomers from impurities. jascoch.comjascoinc.comjasco-global.com More recent advancements using Ultra-Performance Convergence Chromatography (UPC²) have demonstrated even more rapid and efficient stereoselective separations compared to traditional HPLC methods. waters.com
Table 3: Chiral Separation Method for this compound Isomers This is an interactive table. Click on the headers to sort.
| Technique | Chiral Column | Mobile Phase | Key Finding | Source |
|---|---|---|---|---|
| HPLC-CD-MS | CHIRALPAK AS-H | n-hexane/ethanol (90/10) | Successful separation of 4 isomer peaks. | jascoinc.com |
| SFC-CD-MS | CHIRALPAK AS-H | Ethanol | Successful separation of 4 isomer peaks with reduced analysis time. | jascoinc.com |
| ACQUITY UPC² | Trefoil CEL1 | Methanol as co-solvent | Resolution of stereoisomers in less than 4.5 minutes. | waters.com |
| Semi-preparative LC | 20 mm I.D. chiral column | Not specified | Fractionation of four isomers for structural analysis (ECD, VCD). | jasco-global.com |
Reference Materials and Quality Assurance in Research
The use of high-purity, certified reference materials (CRMs) is fundamental to achieving accuracy and reliability in the analysis of this compound. hpc-standards.comlgcstandards.com These reference standards are indispensable for the calibration of analytical instruments, the validation of methods, and as quality control standards to ensure that analytical results are precise and dependable. hpc-standards.comlgcstandards.com
Suppliers of chemical standards provide this compound as a neat analytical standard or in solution, often as a mixture of diastereomers. hpc-standards.comsigmaaldrich.com High-quality reference materials are produced under stringent quality management systems, such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.comlgcstandards.com A certificate of analysis accompanies these standards, providing critical information on purity, characterization method, storage conditions, and expiry date. lgcstandards.com The traceability of these standards to the International System of Units (SI) is established through calibrated balances and validated chromatographic methods. lgcstandards.com Adherence to these quality assurance practices is essential for laboratories conducting food and environmental analysis to ensure their data meets international quality and regulatory standards. hpc-standards.comesslabshop.com
Regulatory Science and Environmental Policy Implications of Bromuconazole
Scientific Basis for Regulatory Approval and Review Processes
The regulatory approval and review of bromuconazole, a triazole fungicide, are founded on a comprehensive evaluation of scientific data to ensure it does not pose unreasonable risks to human health or the environment when used as directed. regulations.gov In the United States, the Environmental Protection Agency (EPA) is responsible for this process, which is guided by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.govregulations.gov The registration review program ensures that as scientific understanding and risk assessment methods evolve, all registered pesticides continue to meet the statutory standard of no unreasonable adverse effects. regulations.gov
For this compound, which was first registered in the U.S. in 2002 for use on greenhouse roses, the EPA conducts periodic reviews. regulations.govregulations.gov These reviews involve a thorough assessment of a wide range of studies. The human health risk assessment considers acute, subchronic, and chronic toxicity, including potential for carcinogenicity, neurotoxicity, and developmental or reproductive effects. regulations.gov The ecological risk assessment evaluates potential impacts on terrestrial and aquatic organisms, including endangered species. regulations.govregulations.gov
A key aspect of the review process is the identification of data needs. For this compound's registration review, the EPA has determined that no new data are required at present. regulations.gov The agency relies on existing comprehensive ecological and human health risk assessments. regulations.govregulations.gov For instance, a detailed ecological risk assessment, which included a screening-level endangered species assessment for its use on greenhouse roses, has been completed. regulations.govregulations.gov While no new full ecological risk assessment is anticipated, a revised occupational handler and post-application exposure risk assessment for human health is planned. regulations.gov
The process also includes a public comment period, allowing stakeholders to provide input. regulations.gov For example, the FIFRA Endangered Species Task Force (FESTF) submitted comments, which the EPA considers in its assessments. regulations.gov This iterative process ensures that regulatory decisions are based on the most current scientific information and address relevant concerns.
Maximum Residue Levels (MRLs) and Consumer Risk Assessment Methodologies
Maximum Residue Levels (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly in accordance with Good Agricultural Practice. The establishment of MRLs for this compound is a critical component of consumer risk assessment, ensuring that dietary exposure to this fungicide does not pose an unacceptable risk. fao.orgmzd.gov.cz
In the European Union, the process for reviewing and setting MRLs is governed by Regulation (EC) No 396/2005. mzd.gov.czeuropa.eu The European Food Safety Authority (EFSA) is responsible for reviewing existing MRLs and assessing applications for new ones. europa.euresearchgate.net This involves evaluating data on residue occurrence in plants, processed commodities, rotational crops, and livestock. europa.eu For example, an application was made to modify the existing MRLs for this compound in wheat and rye from 0.2 mg/kg to 0.3 mg/kg. nih.gov After reviewing the submitted data, EFSA concluded that the data were sufficient to derive an MRL of 0.2 mg/kg for the intended use, and therefore a modification was not necessary. nih.gov
The consumer risk assessment methodology involves a tiered approach. fao.org Initially, a conservative estimate of exposure might be calculated and compared against toxicological reference values like the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD). fao.org If this initial assessment indicates a potential risk, a more refined assessment is conducted. This can involve using more realistic residue data, such as the Supervised Trials Median Residues (STMR), and considering factors like the edible portion of a commodity and the effects of processing and cooking. fao.org
The objective is to ensure that the estimated dietary intake of this compound from all sources does not exceed the toxicological reference values. fao.org While a consumer risk assessment for this compound by EFSA did not identify an apparent risk to consumers, it was noted that some information required by the regulatory framework was missing, making the assessment indicative and requiring further consideration by risk managers. europa.eu
It is important to note that in the United States, there are no established tolerances (the U.S. equivalent of MRLs) for this compound, as its registered use is limited to non-food crops (greenhouse roses). regulations.govregulations.gov Therefore, an aggregate dietary risk assessment is not considered necessary. regulations.gov
Table 1: Regulatory Status and MRLs for this compound
| Regulatory Body | Jurisdiction | MRL Status | Notes |
| U.S. EPA | United States | No established tolerances | Registered use is on non-food crops (greenhouse roses). regulations.govregulations.gov |
| European Commission / EFSA | European Union | MRLs established for various commodities | Reviewed under Regulation (EC) No 396/2005. mzd.gov.czeuropa.eu For wheat and rye, the MRL is 0.2 mg/kg. nih.gov |
Ecological and Human Health Risk Assessment Frameworks
The risk assessment frameworks for pesticides like this compound are structured processes designed to evaluate potential adverse effects on human health and the environment. nih.gov These frameworks provide a systematic approach for organizing and analyzing scientific information to support regulatory decisions. nih.gov
For human health, the framework typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. The EPA's human health risk assessment for this compound considers various exposure scenarios, including occupational handlers and post-application exposure. regulations.govregulations.gov Given its use pattern on greenhouse roses, residential, food, and drinking water exposures are not anticipated, and therefore an aggregate risk assessment is not deemed necessary. regulations.gov
The ecological risk assessment framework follows a similar structure, beginning with problem formulation, followed by analysis (exposure and effects assessment), and risk characterization. nih.gov The EPA has conducted a comprehensive ecological risk assessment for this compound, which includes a screening-level endangered species assessment. regulations.govregulations.gov This assessment considers the potential risks to a variety of terrestrial and aquatic organisms. regulations.gov
In the European Union, the risk assessment for plant protection products is also a cornerstone of the regulatory process. anses.fr Member States are required to pay particular attention to the protection of aquatic organisms and may impose risk mitigation measures, such as buffer zones. anses.fr The long-term risk to herbivorous mammals is another area of focus. anses.fr
The integration of diverse scientific data is fundamental to a robust risk assessment for this compound. regulations.gov This includes data from toxicology studies (acute, subchronic, chronic), environmental fate and transport studies, and residue trials. regulations.govresearchgate.net Regulatory bodies like the EPA and EFSA rely on a weight-of-evidence approach, considering the entirety of the available scientific information. regulations.govnih.gov
The use of models is also an important aspect of data integration. Environmental fate and exposure models can help predict the distribution and concentration of this compound in different environmental compartments. researchgate.net These models integrate information on the chemical's properties, environmental conditions, and emission scenarios. researchgate.net
As required by the Federal Food, Drug, and Cosmetic Act (FFDCA), this compound is subject to the Endocrine Disruptor Screening Program (EDSP). regulations.gov This program was developed by the EPA to determine if certain chemical substances may have effects on the estrogen, androgen, or thyroid hormonal systems in humans and wildlife. regulations.govnih.gov
The EDSP employs a two-tiered approach. regulations.gov Tier 1 consists of a battery of in vitro and in vivo screening assays to identify the potential for a chemical to interact with the endocrine system. nih.gov If the weight of evidence from Tier 1 screening suggests a potential for interaction, the chemical proceeds to Tier 2 testing. regulations.gov Tier 2 testing is designed to identify any adverse endocrine-related effects and to establish a dose-response relationship. regulations.gov
The EPA reviews numerous studies to assess potential adverse outcomes that may be influenced by endocrine disruption, including effects on endocrine target organ histopathology, organ weights, estrus cyclicity, sexual maturation, and reproductive success. regulations.gov For this compound, the EPA has reviewed existing data and selected the most sensitive endpoints for relevant risk assessment scenarios. regulations.gov Further information addressing the potential endocrine-disrupting properties of this compound has been required by regulatory authorities in the EU. anses.fr
In October 2023, the EPA outlined its near-term strategies for the EDSP, prioritizing the screening of conventional pesticide active ingredients for potential impacts on the estrogen, androgen, and thyroid systems in humans. epa.gov
Future Research Directions and Knowledge Gaps
Elucidation of Long-Term Environmental Fates and Complex Interactions
A significant area requiring further investigation is the long-term environmental fate of bromuconazole and its complex interactions within various ecosystems. While it is known to be persistent in soil and aquatic systems, a deeper understanding of its behavior over extended periods is crucial for accurate environmental risk assessment. cabidigitallibrary.org Key knowledge gaps include the intricate interplay between this compound and soil microbial communities, its potential for atmospheric transport, and its interactions with other agrochemicals.
Research should focus on identifying the specific microbial populations capable of degrading this compound and the environmental factors that influence their activity. Understanding these degradation pathways is essential for predicting the fungicide's persistence under diverse soil conditions. Furthermore, while this compound has low volatility, its potential for long-range atmospheric transport, particularly when adsorbed to particulate matter, warrants more detailed investigation to assess its presence and deposition in remote ecosystems. jascoinc.commdpi.com
The interactions of this compound with other pesticides in complex mixtures present another critical research frontier. The combined effects of these chemicals on soil and aquatic ecosystems are largely unknown and could differ significantly from their individual impacts. Studies focusing on these complex interactions will provide a more realistic understanding of the environmental risks associated with modern agricultural practices.
Comprehensive Mechanistic Studies on Low-Dose and Mixture Effects
Future research must delve into the comprehensive mechanistic effects of low-dose and mixed exposures to this compound on non-target organisms. There is a growing concern that current toxicological assessments, which often focus on high-dose effects of single compounds, may not adequately capture the risks posed by chronic, low-level environmental exposures.
Studies have indicated that this compound can be highly toxic to certain aquatic organisms, such as Daphnia magna, even at low concentrations. cabidigitallibrary.org However, the precise molecular and cellular mechanisms underlying these low-dose effects are not fully understood. Research should aim to elucidate these mechanisms, including potential endocrine-disrupting effects, which are a known concern for azole fungicides. tandfonline.com Investigating how this compound interacts with hormonal pathways at environmentally relevant concentrations is a priority.
Furthermore, the synergistic or antagonistic effects of this compound when present in mixtures with other pesticides require thorough investigation. The reality of environmental contamination involves complex cocktails of chemicals, and their combined impact may be greater than the sum of their individual effects. Mechanistic studies are needed to understand how these mixtures affect biological pathways and to develop predictive models for their toxicity.
Development of Novel Resistance Management Strategies
The development of novel and sustainable strategies to manage fungicide resistance is paramount for the continued efficacy of this compound and other triazole fungicides. The primary mechanism of resistance to azoles involves mutations in the CYP51 gene (also known as ERG11), which encodes the target enzyme sterol 14α-demethylase. mdpi.comnih.gov These mutations can reduce the binding affinity of the fungicide to the enzyme. Another significant resistance mechanism is the overexpression of efflux pumps, which actively transport the fungicide out of the fungal cell. mdpi.comnih.gov
Future research should focus on several key areas to combat resistance:
Development of Novel Fungicides: There is a continuous need for new fungicides with different modes of action to provide effective alternatives for rotation and mixture strategies.
Targeted Resistance Inhibitors: Research into compounds that can specifically inhibit the function of efflux pumps or counteract the effects of CYP51 mutations could restore the effectiveness of existing azoles like this compound.
Advanced Molecular Diagnostics: The development of rapid and accurate molecular tools to detect resistant strains in the field will enable more timely and targeted management decisions.
Integrated Pest Management (IPM) Strategies: A holistic IPM approach, which combines chemical control with cultural practices, biological control, and the use of resistant crop varieties, is crucial for reducing the selection pressure for fungicide resistance. nih.govjascoinc.comnih.govresearchgate.netnih.gov IPM strategies aim to minimize fungicide use while maintaining effective disease control. nih.govjascoinc.comnih.govresearchgate.netnih.gov
| Resistance Management Strategy | Description |
| Fungicide Rotation | Alternating the use of fungicides with different modes of action to prevent the selection of resistant fungal populations. |
| Fungicide Mixtures | Using tank mixes or pre-packaged mixtures of fungicides with different modes of action to broaden the spectrum of control and delay resistance development. |
| Dose Management | Using the recommended label rates to ensure effective disease control and minimize the survival of less-sensitive individuals. |
| Integrated Pest Management (IPM) | A comprehensive approach that utilizes multiple control tactics, including cultural, biological, and chemical methods, to manage pests in an economically and environmentally sound way. |
Advanced Predictive Modeling for Environmental and Health Impacts
The development and application of advanced predictive models are essential for a more proactive and comprehensive assessment of the environmental and health impacts of this compound. These in silico tools can help to fill data gaps, prioritize testing needs, and improve risk assessment.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of this compound and its metabolites to various organisms based on their chemical structures. jascoinc.comtandfonline.com Developing robust QSARs specific to the toxicological endpoints of concern for this compound, such as endocrine disruption and aquatic toxicity, is a key research need.
Environmental fate models , such as the Equilibrium Criterion (EQC) model, can be used to predict the partitioning and distribution of this compound in different environmental compartments, including soil, water, and air. cabidigitallibrary.org Refining these models with more specific data on this compound's degradation rates and interactions will improve the accuracy of environmental exposure predictions.
Physiologically Based Pharmacokinetic (PBPK) models can be utilized to simulate the absorption, distribution, metabolism, and excretion of this compound in different species, including humans. These models are valuable for predicting target tissue concentrations and assessing potential health risks from exposure. Integrating in vitro metabolism data into PBPK models can enhance their predictive power.
Stereoselective Toxicokinetics and Toxicodynamics in Diverse Species
This compound is a chiral compound, meaning it exists as different stereoisomers (enantiomers and diastereomers) that are mirror images of each other. It is well-established that stereoisomers can exhibit different biological activities, including toxicity and metabolic fate. Therefore, a critical knowledge gap is the comprehensive understanding of the stereoselective toxicokinetics (what the body does to the chemical) and toxicodynamics (what the chemical does to the body) of this compound in a diverse range of species.
Studies have already demonstrated stereoselective metabolism of this compound enantiomers in the liver microsomes of various species, including rats, mice, rabbits, dogs, and humans. cabidigitallibrary.org These studies have highlighted species-specific differences in the metabolic rates of different isomers, with the CYP3A subfamily of enzymes playing a primary role in biotransformation. For instance, the degradation of all four isomers followed first-order kinetics, with (2R, 4S)-bromuconazole showing a significantly longer half-life in microsomal incubations. cabidigitallibrary.org
Future research should expand upon these findings by:
Investigating the toxicodynamics of individual stereoisomers: This involves determining the specific toxicity of each isomer to a range of non-target organisms, including aquatic invertebrates, fish, and soil organisms.
Conducting in vivo toxicokinetic studies: These studies are needed to understand how the different stereoisomers are absorbed, distributed, metabolized, and excreted in whole organisms under environmentally relevant exposure scenarios.
Developing stereoselective analytical methods: Continued development of advanced analytical techniques, such as chiral chromatography, is essential for accurately quantifying the different stereoisomers of this compound in environmental and biological samples. jascoinc.comtandfonline.comtandfonline.com
A thorough understanding of the stereoselective behavior of this compound is crucial for a more accurate and refined risk assessment, as one isomer may be significantly more toxic or persistent than another.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying bromuconazole in environmental and biological samples?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity (detection limits <1 ng/mL) and specificity. Sample preparation involves solid-phase extraction (SPE) for environmental matrices (e.g., soil, water) or liquid-liquid extraction for biological fluids. Validation parameters (e.g., linearity, recovery rates >85%, precision with RSD <10%) should align with ICH guidelines .
- Experimental Design : Include internal standards (e.g., isotopically labeled this compound) to correct matrix effects. Storage conditions (0–6°C) are critical to prevent degradation .
Q. How can researchers design experiments to assess this compound’s antifungal efficacy against resistant fungal strains?
- Methodology : Use broth microdilution assays (CLSI M38 guidelines) to determine minimum inhibitory concentrations (MICs). Compare wild-type and resistant strains (e.g., Aspergillus spp. with CYP51 mutations). Include positive controls (e.g., fluconazole) and negative controls (solvent-only) to validate results .
- Data Interpretation : Analyze MIC shifts (>4-fold increase indicates resistance) and correlate with genetic mutations via PCR sequencing .
Q. What are the best practices for detecting this compound residues in agricultural products?
- Methodology : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by GC-MS/MS is recommended for plant matrices. Validate methods using spiked recovery tests (70–120% acceptable range) and include matrix-matched calibration to address interference .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be reconciled across studies?
- Methodology : Conduct meta-analyses to identify variables causing discrepancies (e.g., soil pH, organic matter content). Use controlled microcosm experiments to isolate factors like microbial activity or photodegradation rates. Statistical tools (ANOVA, regression models) should account for heteroscedasticity .
- Case Study : A 2023 study found half-life variations (30–120 days) in different soils; subsequent experiments linked this to microbial diversity via 16S rRNA sequencing .
Q. What experimental frameworks are suitable for investigating this compound’s metabolic pathways in non-target organisms?
- Methodology : Radiolabeled this compound (e.g., ¹⁴C-labeled) can track metabolites in model organisms (e.g., zebrafish). Combine in vitro hepatic microsomal assays with in vivo studies. Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites .
- Ethical Considerations : Adhere to Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies .
Q. How can researchers optimize hybrid methodologies (e.g., computational + experimental) to predict this compound’s ecotoxicological risks?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints. Validate with acute/chronic toxicity tests in Daphnia magna or algae. Use molecular docking simulations to assess binding affinity to non-target enzymes (e.g., acetylcholinesterase) .
- Data Integration : Cross-reference computational predictions with OECD Test Guideline 201/202 experimental data .
Methodological and Reporting Guidelines
Q. How should researchers address statistical significance and reproducibility in this compound studies?
- Guidelines : Report exact p-values (not thresholds like p<0.05) and effect sizes (e.g., Cohen’s d). Use triplicate measurements for critical assays. Pre-register protocols on platforms like OSF to mitigate bias .
Q. What are the ethical and logistical considerations for human biomonitoring studies involving this compound exposure?
- Protocol Design : Obtain IRB approval and informed consent. Use validated questionnaires to collect exposure history (e.g., occupational use). Analyze urinary metabolites via LC-MS/MS with anonymized data storage .
Q. How can cross-disciplinary collaboration enhance this compound research (e.g., chemistry + ecology)?
- Framework : Partner with ecologists to design field studies assessing soil microbial shifts post-application. Use metagenomics to link this compound degradation to specific taxa. Share data via repositories like Dryad .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
